molecular formula C5H5FN2O B13835439 4(3H)-Pyrimidinone, 6-fluoro-5-methyl-

4(3H)-Pyrimidinone, 6-fluoro-5-methyl-

Cat. No.: B13835439
M. Wt: 128.10 g/mol
InChI Key: RZIOKIZWINGNHB-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 6-fluoro-5-methyl- is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 6-fluoro-5-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a pyrimidinone derivative using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

Industrial production of 4(3H)-Pyrimidinone, 6-fluoro-5-methyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 6-fluoro-5-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidinone oxides.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of substituted pyrimidinone compounds with various functional groups.

Scientific Research Applications

4(3H)-Pyrimidinone, 6-fluoro-5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 6-fluoro-5-methyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Pyrimidinone, 5-methyl-: Lacks the fluorine atom at the 6th position.

    4(3H)-Pyrimidinone, 6-chloro-5-methyl-: Contains a chlorine atom instead of fluorine at the 6th position.

Uniqueness

4(3H)-Pyrimidinone, 6-fluoro-5-methyl- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

4-fluoro-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H5FN2O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H,7,8,9)

InChI Key

RZIOKIZWINGNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CNC1=O)F

Origin of Product

United States

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